molecular formula C6H9NO2S B13668890 Ethyl [(cyanomethyl)sulfanyl]acetate CAS No. 56795-98-3

Ethyl [(cyanomethyl)sulfanyl]acetate

Cat. No.: B13668890
CAS No.: 56795-98-3
M. Wt: 159.21 g/mol
InChI Key: AKLQNZNINGMXBC-UHFFFAOYSA-N
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Description

Ethyl [(cyanomethyl)sulfanyl]acetate is an organic compound with the molecular formula C6H9NO2S It is characterized by the presence of a cyano group (–CN) and a sulfanyl group (–S–) attached to an ethyl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl [(cyanomethyl)sulfanyl]acetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with a thiol compound under basic conditions. The reaction typically proceeds as follows:

    Reactants: Ethyl cyanoacetate and a thiol (e.g., thiourea).

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed and heated to a temperature of around 70-80°C for several hours. The product is then isolated through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl [(cyanomethyl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ethyl [(cyanomethyl)sulfinyl]acetate or ethyl [(cyanomethyl)sulfonyl]acetate.

    Reduction: Formation of ethyl [(aminomethyl)sulfanyl]acetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl [(cyanomethyl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: It is used in the development of biologically active compounds with potential therapeutic applications.

    Medicine: Research into its derivatives has shown promise in the development of new pharmaceuticals.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Properties

56795-98-3

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

ethyl 2-(cyanomethylsulfanyl)acetate

InChI

InChI=1S/C6H9NO2S/c1-2-9-6(8)5-10-4-3-7/h2,4-5H2,1H3

InChI Key

AKLQNZNINGMXBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCC#N

Origin of Product

United States

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